1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine
Description
1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine is a pyrrolidine derivative featuring a sulfonyl group attached to a 4-(2-methoxyphenoxy)phenyl substituent. Pyrrolidine-based compounds are widely studied for their applications in medicinal chemistry, catalysis, and agrochemicals due to their structural versatility and tunable electronic properties . The 2-methoxyphenoxy group in this compound introduces electron-donating effects, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-6-2-3-7-17(16)22-14-8-10-15(11-9-14)23(19,20)18-12-4-5-13-18/h2-3,6-11H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJDIRVYSVZUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound features a pyrrolidine core, which is known for its diverse pharmacological properties. Recent studies have highlighted its interactions with various biological targets, suggesting its utility in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 319.37 g/mol
- Canonical SMILES : CCOC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2CCCN2
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 319.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that compounds with a pyrrolidine structure often exhibit:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, making them potential candidates for cancer therapy.
- Anti-inflammatory Effects : Pyrrolidine compounds are also noted for their ability to reduce inflammation, which is critical in managing chronic diseases.
Antimicrobial Activity
A study evaluated the antibacterial efficacy of several pyrrolidine derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Studies
Research conducted on various cancer cell lines (e.g., A549, HeLa, MCF-7) revealed that certain pyrrolidine derivatives exhibited IC values in the low micromolar range, suggesting strong antiproliferative effects. For instance, one derivative showed an IC of 3.82 µM against HeLa cells .
Table 2: Summary of Biological Activities
| Activity Type | Target/Organism | IC Value |
|---|---|---|
| Antibacterial | E. coli | 11 µM |
| Anticancer | HeLa | 3.82 µM |
| Anti-inflammatory | Various models | Not specified |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Electronic Effects: The 2-methoxyphenoxy group in the target compound provides electron-donating character, contrasting with electron-withdrawing groups (e.g., CF₃ in or nitro in ). This difference impacts reactivity in synthesis and interactions with biological targets.
- Solubility: Polar groups (e.g., amino in ) enhance aqueous solubility, whereas aromatic substituents (e.g., methoxyphenoxy) favor organic solvent compatibility.
Pharmacological Activity
- The methoxyphenoxy group may influence selectivity for peripheral vs. central nervous system targets.
- Sch225336 : Exhibits CB2 selectivity due to bis-sulfone and methoxy groups, highlighting the role of sulfonyl moieties in receptor binding .
- 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}pyrrolidine : The CF₃ group enhances metabolic stability, a feature critical for drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
